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Compound of Interest

Compound Name: 7-Chloro-4H-chromen-4-one

CAS No.: 101860-74-6

Cat. No.: B175272

Get Quote

Introduction

7-Chloro-4H-chromen-4-one is a halogenated derivative of the chromone scaffold, a core

structure found in many natural products and pharmacologically active compounds. The

substitution pattern on the chromone ring system significantly influences its chemical properties

and biological activity. A thorough spectroscopic characterization is paramount for

unambiguous structure elucidation, purity assessment, and for providing a foundational dataset

for further research and development.

This technical guide, intended for researchers and professionals in the fields of medicinal

chemistry, organic synthesis, and drug development, provides an in-depth analysis of the

spectroscopic data of 7-Chloro-4H-chromen-4-one, covering Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The

interpretation of this data is grounded in fundamental principles and supported by comparative

analysis with related structures.

Molecular Structure and Spectroscopic Overview
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The structure of 7-Chloro-4H-chromen-4-one, with the IUPAC name 7-chloro-4H-1-

benzopyran-4-one, and its empirical formula C₉H₅ClO₂ (Molecular Weight: 180.59 g/mol ),

dictates the expected spectroscopic features. The molecule comprises a bicyclic system: a

benzene ring fused to a γ-pyrone ring, with a chlorine atom substituted at the C7 position. This

architecture gives rise to distinct signals in various spectroscopic analyses, which are crucial

for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 7-Chloro-4H-chromen-4-one, both ¹H and ¹³C NMR are essential for

assigning the positions of all protons and carbons.

Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is critical for accurate analysis.

Sample Preparation:

Weigh approximately 5-10 mg of high-purity 7-Chloro-4H-chromen-4-one.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

Ensure complete dissolution, using gentle vortexing if necessary.

Instrumental Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion.

¹H NMR: Standard parameters include a 90° pulse, a spectral width of approximately 12

ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum to

single lines for each carbon. A wider spectral width (~220 ppm) is necessary.
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Caption: Workflow for NMR Spectroscopic Analysis.
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¹H NMR Spectral Analysis
The ¹H NMR spectrum of 7-Chloro-4H-chromen-4-one is expected to show five distinct

signals corresponding to the five protons on the chromone ring system.

Proton
Chemical Shift (δ,
ppm) (Predicted)

Multiplicity
Coupling Constant
(J, Hz) (Predicted)

H-2 8.0 - 8.2 d ~6.0

H-3 6.2 - 6.4 d ~6.0

H-5 8.1 - 8.3 d ~8.5

H-6 7.4 - 7.6 dd ~8.5, ~2.0

H-8 7.6 - 7.8 d ~2.0

Interpretation:

H-2 and H-3: These protons on the γ-pyrone ring form a simple doublet of doublets system

due to their vicinal coupling. The electron-withdrawing effect of the adjacent carbonyl group

and the ring oxygen deshields H-2 more significantly than H-3.

Aromatic Protons (H-5, H-6, H-8): The protons on the benzene ring exhibit a coupling pattern

characteristic of a 1,2,4-trisubstituted system.

H-5 is deshielded by the anisotropic effect of the nearby carbonyl group and appears as a

doublet due to coupling with H-6.

H-6 appears as a doublet of doublets, coupling to both H-5 (ortho-coupling) and H-8

(meta-coupling).

H-8 is a doublet due to the smaller meta-coupling with H-6. The chlorine at C7 will have a

deshielding effect on the adjacent protons, H-6 and H-8.

¹³C NMR Spectral Analysis
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The proton-decoupled ¹³C NMR spectrum should display nine signals, one for each unique

carbon atom in the molecule.

Carbon Chemical Shift (δ, ppm) (Predicted)

C-2 155 - 157

C-3 112 - 114

C-4 177 - 179

C-4a 123 - 125

C-5 126 - 128

C-6 125 - 127

C-7 135 - 137

C-8 118 - 120

C-8a 154 - 156

Interpretation:

C-4 (Carbonyl): The carbonyl carbon is the most deshielded, appearing at the lowest field

(~178 ppm).

Olefinic and Aromatic Carbons: The remaining sp² hybridized carbons appear in the

aromatic/olefinic region of the spectrum. The carbons directly attached to electronegative

atoms (oxygen and chlorine) are significantly influenced.

C-2 and C-8a, being attached to the ring oxygen, are deshielded.

C-7, bonded to chlorine, will also be deshielded.

The quaternary carbons (C-4, C-4a, C-7, C-8a) will typically show weaker signals

compared to the protonated carbons.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175272?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR spectroscopy provides valuable information about the functional groups present in a

molecule.

Experimental Protocol: IR Data Acquisition
Sample Preparation:

For solid samples, the KBr pellet method is common. A small amount of the sample is finely

ground with dry potassium bromide (KBr) and pressed into a transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is

placed directly on the ATR crystal.

Instrumental Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

Scan Range: Typically scanned from 4000 to 400 cm⁻¹.

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and

automatically subtracted from the sample spectrum.
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Caption: Workflow for IR Spectroscopic Analysis.
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The IR spectrum of 7-Chloro-4H-chromen-4-one will be dominated by absorptions from the

carbonyl group and the aromatic system.

Wavenumber (cm⁻¹)
(Predicted)

Vibration Type Intensity

3100 - 3000 Aromatic/Olefinic C-H stretch Medium

1650 - 1630
C=O stretch (α,β-unsaturated

ketone)
Strong

1600 - 1450
C=C stretch (aromatic and

pyrone ring)
Medium to Strong

1250 - 1000 C-O-C stretch (aryl ether) Strong

850 - 750 C-Cl stretch Medium

900 - 675 C-H out-of-plane bending Strong

Interpretation:

The most characteristic peak will be the strong absorption from the C=O stretch of the γ-

pyrone ring. Its position, typically lower than a simple ketone, is indicative of conjugation with

the double bond and the aromatic ring.

The presence of aromatic C-H stretches above 3000 cm⁻¹ and multiple C=C stretching

bands in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the compound.

A strong band in the 1250-1000 cm⁻¹ region is expected for the aryl-ether C-O-C stretching

vibration.

The C-Cl stretch is expected in the lower frequency region of the spectrum.

The pattern of C-H out-of-plane bending bands in the fingerprint region can provide further

confirmation of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition
Ionization Method:

Electron Ionization (EI): This is a common technique that provides detailed fragmentation

patterns, useful for structural elucidation.

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "softer" ionization

techniques that are more likely to show a prominent molecular ion peak, which is useful for

confirming the molecular weight.

Instrumental Parameters:

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzers are commonly used.

High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the

determination of the molecular formula.
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Caption: Workflow for Mass Spectrometric Analysis.
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Mass Spectral Analysis
The mass spectrum of 7-Chloro-4H-chromen-4-one will show a molecular ion peak and

characteristic fragment ions.

m/z (Predicted) Ion Comments

180/182 [M]⁺˙

Molecular ion peak. The

isotopic pattern (approx. 3:1

ratio) is characteristic of a

monochlorinated compound.

152/154 [M - CO]⁺˙

Loss of a neutral carbon

monoxide molecule via retro-

Diels-Alder (rDA)

fragmentation is a common

pathway for chromones.

117 [M - CO - Cl]⁺

Subsequent loss of a chlorine

radical from the [M - CO]⁺˙

fragment.

125 [C₇H₅O₂]⁺
Fragmentation involving the

pyrone ring.

Interpretation:

The most diagnostic feature will be the molecular ion peak showing the characteristic

isotopic pattern for a single chlorine atom ([M]⁺˙ at m/z 180 and [M+2]⁺˙ at m/z 182 in a

roughly 3:1 intensity ratio).

A key fragmentation pathway for chromones is the retro-Diels-Alder (rDA) reaction, leading

to the loss of carbon monoxide (CO, 28 Da). This would result in a significant peak at m/z

152/154.

Further fragmentation of these primary ions will give rise to other smaller fragments,

providing a unique fingerprint for the molecule.
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Conclusion
The comprehensive spectroscopic analysis of 7-Chloro-4H-chromen-4-one through NMR, IR,

and MS provides a detailed and validated structural characterization. The data presented in this

guide, including predicted chemical shifts, absorption frequencies, and fragmentation patterns,

serve as a crucial reference for scientists working with this compound. Adherence to rigorous

experimental protocols is essential for obtaining high-quality, reproducible data, which is the

cornerstone of scientific integrity and successful drug discovery and development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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